Trielaidin

Übersicht

Beschreibung

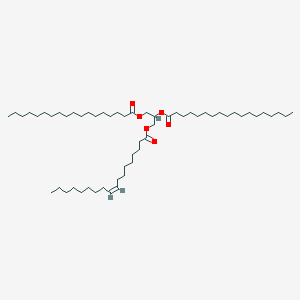

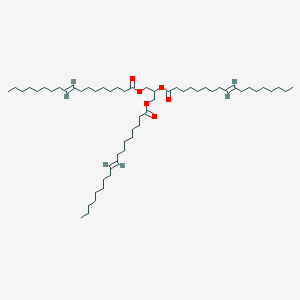

Trielaidin, also known as glyceryl trielaidate, is a trans unsaturated triglyceride. It is an ester derived from glycerol and three molecules of elaidic acid, a trans isomer of oleic acid. This compound is commonly found in refined fatty materials such as margarines and chocolate products. It is known for its polymorphic forms, which are different crystalline structures that the compound can adopt under various conditions .

Wissenschaftliche Forschungsanwendungen

Trielaidin has several applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of trans fats and their effects on health.

Biology: this compound is used in studies related to lipid metabolism and the impact of trans fats on cellular functions.

Medicine: Research on this compound contributes to the development of dietary guidelines and regulations regarding trans fat consumption.

Industry: this compound is used in the food industry to improve the texture and shelf life of products.

Wirkmechanismus

Target of Action

Trielaidin, a type of trans fatty acid (TFA), is primarily found in hydrogenated oils and is formed during the partial hydrogenation process or thermal refining process of unsaturated fats . The primary targets of this compound are the unsaturated fats present in these oils .

Mode of Action

This compound interacts with its targets by integrating into the structure of unsaturated fats. Unlike cis fatty acids, trans fatty acids like this compound are solid at room temperature, with carbon atoms adjacent to their double bonds on opposite sides. This forms a linear spatial conformation similar to that of saturated fatty acids .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the metabolism of fats. Natural fatty acids have almost no trans structure except those from ruminant animals formed in their intestine by the enzymatic biochemical hydrogenation of the cis unsaturated fatty acids . The introduction of this compound, a trans fatty acid, can disrupt these natural processes.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its impact on heart health. Trans fatty acids, including this compound, have been linked to increased risks of coronary heart disease and other health problems .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature. For instance, the concentration of TFAs, including this compound, in various oils can increase sharply when the oils are heated at 169–250 °C for 10 minutes .

Biochemische Analyse

Biochemical Properties

Trielaidin, as a biochemical reagent, can be used as a biological material or organic compound for life science related research

Molecular Mechanism

It is known that the difference between this compound and other similar compounds lies in the spatial conformation of the three double bonds

Temporal Effects in Laboratory Settings

In laboratory settings, the concentration of TFAs, including this compound, in various oils can be well-predicted based on the Raman spectral features . The concentration of TFAs increased sharply when the oils were heated at 169–250 °C for 10 min . This indicates that the effects of this compound may change over time under certain conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Trielaidin can be synthesized through the esterification of glycerol with elaidic acid. The reaction typically involves heating glycerol and elaidic acid in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include temperatures ranging from 150°C to 200°C and may require a vacuum to remove water formed during the reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous stirring to ensure uniform mixing. The use of high-purity reagents and controlled reaction conditions helps achieve a high yield of this compound. The final product is purified through distillation or crystallization to remove any unreacted starting materials and by-products .

Analyse Chemischer Reaktionen

Types of Reactions: Trielaidin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form peroxides and other oxidation products. This reaction is often catalyzed by light, heat, or metal ions.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form glycerol and elaidic acid.

Isomerization: Under thermal conditions, this compound can undergo cis-trans isomerization, converting elaidic acid to its cis isomer, oleic acid.

Common Reagents and Conditions:

Oxidation: Oxygen or air, often in the presence of light or metal catalysts.

Hydrolysis: Water with an acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalyst.

Isomerization: Heat, typically at temperatures above 200°C.

Major Products:

Oxidation: Peroxides, aldehydes, and ketones.

Hydrolysis: Glycerol and elaidic acid.

Isomerization: Oleic acid.

Vergleich Mit ähnlichen Verbindungen

Triolein: A triglyceride composed of glycerol and three molecules of oleic acid. Unlike trielaidin, triolein contains cis double bonds, making it more fluid at room temperature.

Trilinolein: A triglyceride consisting of glycerol and three molecules of linoleic acid.

Uniqueness of this compound: this compound’s uniqueness lies in its trans configuration, which imparts distinct physical and chemical properties. The trans double bonds in this compound result in a more rigid structure compared to its cis counterparts, affecting its melting point, solubility, and interaction with biological membranes. This rigidity also influences its polymorphic behavior, making it a valuable compound for studying the effects of trans fats .

Eigenschaften

IUPAC Name |

2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl (E)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25+,29-26+,30-27+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHYFQTYBJUILEZ-WUOFIQDXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C/CCCCCCCC)COC(=O)CCCCCCC/C=C/CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H104O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318457 | |

| Record name | Trielaidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

885.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537-39-3 | |

| Record name | Trielaidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trielaidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trielaidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-propanetriyl tris[(E)-9-octadecenoate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL TRIELAIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/352S6U20HL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of trielaidin?

A: this compound (EEE), formally known as 1,2,3-tri(trans-9-octadecenoyl)glycerol, has a molecular formula of C57H104O6 and a molecular weight of 885.45 g/mol. []

Q2: How does the structure of this compound differ from triolein?

A: Both this compound and triolein are triglycerides composed of three 18-carbon fatty acids attached to a glycerol backbone. The key difference lies in the configuration of the double bond in the fatty acid chains. This compound consists of three elaidic acid units, which possess a trans double bond, giving the molecule a straighter shape. In contrast, triolein is comprised of oleic acid units with a cis double bond, resulting in a bent shape. This structural difference significantly influences the physical properties and metabolic fate of these triglycerides. [, , , , ]

Q3: What are the polymorphic forms of this compound and how do they affect its properties?

A: this compound exhibits polymorphism, meaning it can exist in different crystalline forms at various temperatures. The most stable form is the β-form, characterized by a trilayered structure. A metastable α-form, exhibiting a bilayered structure, can also be obtained. These polymorphic forms influence the melting point, crystallization behavior, and functionality of this compound in food products. [, , , , ]

Q4: How does the presence of sorbitan tristearate affect the thermal and structural properties of this compound?

A: Sorbitan tristearate (STS) interacts with this compound in a eutectic manner, meaning their mixture has a lower melting point than either pure compound. The addition of STS influences the crystalline transitions of this compound, particularly the α to β′ transformation, by altering the packing arrangement of molecules. []

Q5: How does the absorption of this compound compare to triolein in rats?

A: Studies in rats have shown that the intestinal absorption of this compound is comparable to that of triolein. Both triglycerides are efficiently absorbed and transported into the lymph, with no significant differences observed in lymphatic output or gut wall recovery. This suggests that the difference in double bond configuration does not significantly impact their uptake by the intestines. [, ]

Q6: Does the consumption of this compound influence cholesterol absorption and transport?

A: Studies in rats have shown that consuming this compound does not significantly alter the absorption or transport of cholesterol compared to triolein. This suggests that the observed differences in serum cholesterol levels between this compound and other triglycerides are not primarily due to differences in intestinal cholesterol handling. []

Q7: What is the impact of dietary this compound on the fatty acid composition of various tissues in rats?

A: Dietary this compound leads to the incorporation of elaidic acid, the trans fatty acid constituent of this compound, into various tissues of rats. This incorporation has been observed in the liver, plasma lipids, heart, and kidney mitochondria. The extent and rate of incorporation vary depending on the specific lipid fraction, tissue, and duration of this compound consumption. [, , , , , , ]

Q8: How can the trans fatty acid content in foods be determined using this compound as a standard?

A: Infrared (IR) spectroscopy is a common method for determining trans fatty acid content in foods. This compound, with its well-defined trans double bond, serves as a standard for calibration. By measuring the absorbance at a specific wavelength (10.36 μm or 965.25/cm) associated with trans double bond vibrations, the trans fatty acid content can be quantified in various food products. [, , ]

Q9: What are the limitations of using IR spectroscopy for trans fat analysis and how can they be addressed?

A: While IR spectroscopy is a rapid and convenient method, it can be limited by underlying triacylglycerol absorptions interfering with the trans measurement region. Spectral reconstitution (SR) techniques coupled with two-dimensional correlation spectroscopy have been proposed to correct for these interferences, enhancing the sensitivity and accuracy of trans fat analysis using FTIR. []

Q10: Can portable MIR spectrometers be used to determine trans fatty acid content in food products?

A: Yes, portable mid-infrared (MIR) spectrometers coupled with attenuated total reflection (ATR) technology can be used for rapid and accurate trans-fat analysis in food products. This approach requires fat extraction from the food matrix, followed by spectral acquisition and analysis using predictive models. []

Q11: How can interesterification be used to study the polymorphism of this compound and other triglycerides?

A: Interesterification allows for the creation of well-defined triglyceride mixtures with controlled compositions. This technique is valuable for studying the polymorphic behavior of this compound in mixtures with other triglycerides like triolein and tristearin. By analyzing the diffraction patterns and thermal transitions, researchers can gain insights into the miscibility and interactions of different triglycerides in the solid state. [, ]

Q12: How can computational chemistry contribute to the understanding of this compound's properties and behavior?

A: Computational methods, such as molecular mechanics and quantum chemical calculations, can be employed to study the conformational space, electronic structure, and interactions of this compound. These methods can provide insights into the molecular basis of this compound's physical properties, polymorphic behavior, and interactions with other molecules. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.